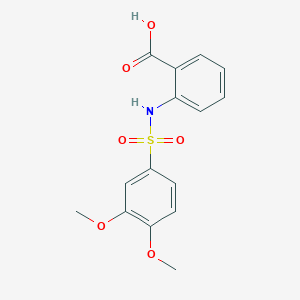

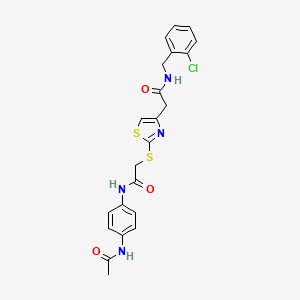

![molecular formula C10H5F2NOS2 B2418814 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione CAS No. 119474-31-6](/img/structure/B2418814.png)

6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione

Übersicht

Beschreibung

Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are often synthesized using multicomponent sonochemical reactions, which align with green chemistry principles such as environmental safety, atom economy, and efficiency .

Synthesis Analysis

The synthesis of similar compounds often involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The position and nature of substituents in the aldehyde component can influence the reaction direction .Molecular Structure Analysis

The structure of these compounds is typically determined using one- and two-dimensional NMR and IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Thermophysical Properties

- Study Overview : An investigation into the thermophysical properties of various thio-and dithiocarbamates, including compounds similar to 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione, was conducted. This study focused on differential scanning calorimetry (DSC) to understand the temperatures, enthalpies, and entropies of fusion for these compounds (Temprado et al., 2008).

Molecular Structure and Hydrogen Bonding

- Study Overview : Research on 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, which are structurally related to the 6,7-Difluorobenzo compound, examined their molecular structure and hydrogen bonding characteristics. This study provided insights into how different substituents and molecular conformations affect the intermolecular interactions in such compounds (Castillo et al., 2009).

Electrochemical Synthesis and Reactions

- Study Overview : A study focused on the electrochemical oxidation of certain benzoic acid derivatives in the presence of related compounds, demonstrating a unique synthetic pathway in aqueous media. This research offers insight into the electrochemical behavior and potential synthetic applications of compounds similar to 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione (Fotouhi et al., 2007).

Synthesis and Characterization

- Study Overview : Research on the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid highlights the methods and characterization techniques that could be relevant for synthesizing and understanding the properties of 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione (Yin Du-lin, 2007).

Antimicrobial and Antitumor Potential

- Study Overview : A study on the synthesis and biological evaluation of new thiazolopyrimidines, which are structurally similar to the target compound, explored their potential as antimicrobial and antitumor agents. This indicates potential research avenues for the biological applications of 6,7-Difluorobenzo[B]thiazolo compounds (Said et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds such as benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones have been used in the synthesis of key intermediates of drug candidates .

Mode of Action

It’s worth noting that similar compounds have been synthesized through the mitsunobu reaction and sequential cyclization . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have shown antibacterial, anticoagulant, and antituberculosis activities , suggesting that this compound may affect related biochemical pathways.

Pharmacokinetics

Similar compounds have been synthesized and evaluated for in vitro antitubercular activity , suggesting that they may have favorable bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been synthesized and evaluated under various conditions , suggesting that environmental factors may play a role in the action of this compound.

Eigenschaften

IUPAC Name |

6,7-difluoro-4H-[1,3]thiazolo[4,3-c][1,4]benzoxazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NOS2/c11-6-1-2-7-9(8(6)12)14-3-5-4-16-10(15)13(5)7/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTQBSKQQSSKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CSC(=S)N2C3=C(O1)C(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

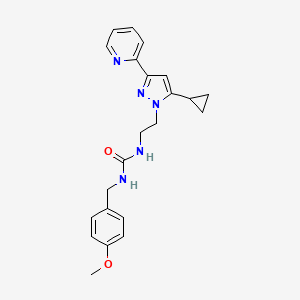

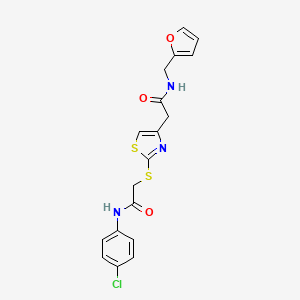

![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)

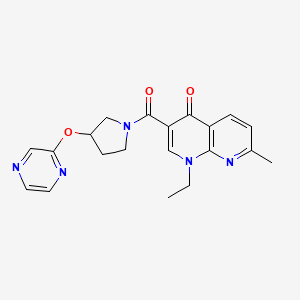

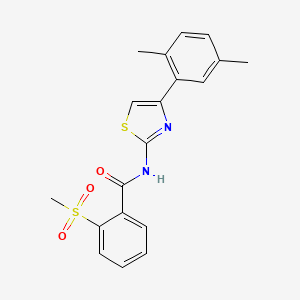

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)

![ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2418747.png)

![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)

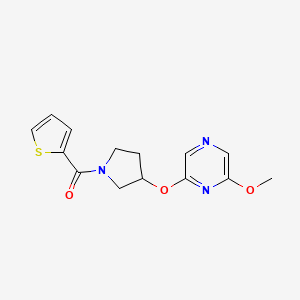

![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)